Product packaging for CBP/p300-IN-12(Cat. No.:)

CBP/p300-IN-12

Cat. No.: B12414243
M. Wt: 667.6 g/mol
InChI Key: JUWRXRFZRKHMBP-PSTIOWGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview CBP/p300-IN-12 (CAS 2738688-57-6) is a small molecule investigational compound designed to selectively inhibit the CBP and p300 proteins. These proteins are paralogous histone acetyltransferases (HATs) that function as critical transcriptional co-activators. The molecular formula of this compound is C33H29F4N5O6, with a molecular weight of 667.61 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Mechanism of Action and Research Significance CBP and p300 are emerging as critical drivers of oncogenesis in various cancers. They activate gene transcription by inducing histone H3 lysine 27 acetylation (H3K27ac) at gene promoters, enhancers, and super-enhancers . By acetylating both histone and non-histone proteins, they regulate numerous signaling pathways involved in cell growth, survival, and metabolism . In the context of cancer research, CBP/p300 serve as essential co-activators for nuclear hormone receptors like the androgen receptor (AR) in prostate cancer and the estrogen receptor (ER) in breast cancer, making them promising therapeutic targets . Inhibitors of CBP/p300, such as this compound, are therefore valuable tools for researchers exploring novel cancer therapies. These compounds work by targeting the acetyltransferase activity or the acetyl-lysine-binding bromodomain of CBP/p300, leading to the downregulation of oncogene transcription and inhibition of cancer cell proliferation . Preclinical studies with other CBP/p300 inhibitors have demonstrated potential in suppressing tumor growth and overcoming drug resistance, highlighting the significant research value of this compound class .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H29F4N5O6 B12414243 CBP/p300-IN-12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H29F4N5O6

Molecular Weight

667.6 g/mol

IUPAC Name

N-[3-[[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]carbamoylamino]phenyl]prop-2-enamide

InChI

InChI=1S/C33H29F4N5O6/c1-3-27(43)38-23-5-4-6-24(16-23)39-30(46)40-25-11-12-26-21(15-25)13-14-32(26)29(45)42(31(47)48-32)18-28(44)41(19(2)33(35,36)37)17-20-7-9-22(34)10-8-20/h3-12,15-16,19H,1,13-14,17-18H2,2H3,(H,38,43)(H2,39,40,46)/t19-,32+/m0/s1

InChI Key

JUWRXRFZRKHMBP-PSTIOWGYSA-N

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC5=CC=CC(=C5)NC(=O)C=C)OC2=O

Origin of Product

United States

Cbp/p300 in 12: a Covalent Inhibitor of Cbp/p300 Histone Acetyltransferase Activity

Discovery and Initial Characterization of CBP/p300-IN-12

The development of this compound, also referred to as compound 2 in some literature, stemmed from the need for potent and selective inhibitors to probe the biological functions of p300/CBP. nih.govnih.gov Previous efforts had largely focused on non-covalent inhibitors. However, X-ray crystallography of a related compound, A-485, revealed the presence of a cysteine residue (C1450) near the active site of both p300 and CBP, presenting an opportunity for a covalent inhibition strategy. nih.govnih.govresearchgate.net

This compound was subsequently designed as an acrylamide-based inhibitor. nih.govnih.gov Initial characterization demonstrated its potency and selectivity as a covalent inhibitor of p300 and CBP histone acetyltransferases. medchemexpress.com It showed a significant antiproliferative effect in certain cancer cell lines. medchemexpress.com

Mechanism of Action: Covalent Inhibition of CBP/p300 HAT

Specificity for p300 and CBP HAT Domains

This compound is a potent and selective covalent inhibitor of the histone acetyltransferase (HAT) domains of p300 and CBP. medchemexpress.com The high degree of homology between the HAT domains of p300 and CBP explains the dual inhibitory activity of the compound. acs.org

Formation of Covalent Adducts (e.g., with C1450)

The mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue, C1450, located near the active site of the p300/CBP HAT domain. nih.govnih.govresearchgate.net Mass spectrometry analysis confirmed that the inhibitor forms a covalent adduct with this residue. nih.gov When a truncated p300 HAT protein was incubated with this compound, an increase in molecular weight corresponding to the inhibitor was observed, with approximately 51% covalent adduct formation. nih.gov Further experiments using mutant p300 proteins, where C1450 was replaced with alanine (B10760859) or serine, did not show this mass addition, confirming the specificity of the covalent bond to C1450. nih.gov

Distinction from Bromodomain Inhibition and Pan-HAT Inhibition

The action of this compound is distinct from that of bromodomain inhibitors. While both target the p300/CBP proteins, they act on different functional domains. nih.gov The HAT domain is the catalytic "writer" that adds acetyl marks, whereas the bromodomain is a "reader" that recognizes and binds to acetylated lysines. nih.gov Inhibitors targeting the bromodomain, such as I-CBP112, function by preventing the protein from binding to acetylated histones. nih.govnih.gov In contrast, this compound directly inhibits the catalytic HAT activity.

Furthermore, this compound is not a pan-HAT inhibitor. It demonstrates selectivity for the CBP/p300 family of histone acetyltransferases. medchemexpress.com Histone acetyltransferases are categorized into several families, including Gcn5/PCAF, CBP/p300, Rtt109, and MYST, each with distinct structures and functions. ebi.ac.uk The specificity of this compound for the CBP/p300 family allows for more targeted investigation of their roles in cellular processes.

Impact on Global and Specific Histone Acetylation Marks

Reduction of Histone H3 Lysine (B10760008) 27 Acetylation (H3K27Ac) in Cellular Models

A key downstream effect of this compound is the reduction of specific histone acetylation marks. medchemexpress.com Genetic studies have indicated that p300/CBP preferentially catalyzes the acetylation of H3K27. nih.gov Consistent with this, treatment of cellular models with this compound leads to a decrease in the levels of H3K27Ac. medchemexpress.com For instance, in PC-3 prostate adenocarcinoma cells, this compound was shown to decrease H3K27Ac levels with an EC50 of 37 nM. medchemexpress.com This reduction in H3K27Ac, a mark associated with active enhancers and promoters, is a direct consequence of the inhibition of the catalytic activity of p300/CBP. nih.govembopress.org

Table 1: Potency of this compound

Target/Effect IC50/EC50 Value Cell Line
p300 Inhibition 166 nM (IC50) -
H3K27Ac Reduction 37 nM (EC50) PC-3
Antiproliferative Effect 87 nM (EC50) LNCaP-FGC
Antiproliferative Effect 1.37 µM (EC50) DU-145

Influence on Histone H3 Lysine 18 Acetylation (H3K18ac)

The acetylation of lysine 18 on histone H3 (H3K18ac) is a significant epigenetic mark primarily catalyzed by the histone acetyltransferases (HATs) CBP and p300. This modification is closely associated with active gene transcription and is considered a key target of CBP/p300 enzymatic activity. Consequently, inhibitors of CBP/p300 are expected to modulate the levels of H3K18ac.

While this compound is established as a potent covalent inhibitor of CBP/p300, specific research detailing its direct impact on H3K18ac is not extensively documented in publicly available scientific literature. However, the effects of other selective CBP/p300 inhibitors provide strong evidence for the expected mechanism. For instance, the compound DCH36_06, a selective p300/CBP inhibitor, has been shown to mediate hypoacetylation of H3K18 in leukemic cells. medchemexpress.com Similarly, another related compound, CBP/p300-IN-21, has been noted to decrease the levels of H3K18ac. medchemexpress.com A patent filing also indicated that treatment with the CBP/p300 HAT inhibitor A485 can reduce levels of both H3K27ac and H3K18ac. google.com

These findings collectively suggest that the inhibition of CBP/p300 by small molecules directly leads to a reduction in H3K18 acetylation. Although direct quantitative data for this compound's effect on H3K18ac is not available, its potent inhibition of the CBP/p300 enzymes implies it would similarly decrease H3K18ac levels as part of its mechanism of action.

Effects on other Acetylated Lysine Residues on Histones (H2A, H2B, H4)

The CBP/p300 enzymes are known to be promiscuous acetyltransferases, targeting multiple lysine residues on all four core histones (H2A, H2B, H3, and H4). Their activity is crucial for creating a chromatin environment that is permissive for transcription. Inhibition of these enzymes would, therefore, be anticipated to have broad effects on histone acetylation beyond the well-characterized H3K18 and H3K27 marks.

Currently, there is a lack of specific published research focused on the direct effects of this compound on the acetylation status of lysine residues on histones H2A, H2B, and H4. The primary focus of initial characterizations of this inhibitor has been on its impact on H3K27ac. medchemexpress.comsurvivininhibitor.comoup.com

Nevertheless, the fundamental role of CBP/p300 in acetylating these other histones is well-established. For example, CBP/p300 is known to acetylate multiple sites on histone H4. The general mechanism of CBP/p300 inhibition suggests that a potent inhibitor like this compound would likely lead to a global reduction in histone acetylation, including on histones H2A, H2B, and H4. However, without specific experimental data, the precise impact on individual lysine residues on these histones remains to be determined. Future proteomic and chromatin immunoprecipitation (ChIP) studies would be necessary to fully elucidate the broader histone acetylation profile resulting from treatment with this compound.

Molecular and Cellular Mechanisms of Cbp/p300 in 12 Action

Transcriptional Reprogramming by CBP/p300-IN-12

Inhibition of CBP/p300 catalytic activity is a primary mechanism through which compounds like this compound exert their effects. By blocking the acetyltransferase function of CBP and p300, these inhibitors prevent the addition of acetyl groups to histone and non-histone proteins, leading to widespread changes in gene transcription.

Down-regulation of Oncogene Expression

A critical consequence of CBP/p300 inhibition is the suppression of key oncogenes that drive tumor growth and proliferation. The MYC family of oncogenes is a prominent target. In various cancer models, including leukemia and solid tumors, the inhibition of CBP/p300 has been shown to down-regulate the expression of c-Myc. nih.govnih.gov This occurs because the promoters and enhancers of the MYC gene are often characterized by high levels of H3K27 acetylation (H3K27ac), a mark deposited by CBP/p300 that is associated with active transcription. nih.gov By reducing these acetylation marks, CBP/p300 inhibitors effectively silence or reduce the expression of MYC, leading to anti-proliferative effects. nih.govaacrjournals.org For instance, in castration-resistant prostate cancer cells, CBP and p300 are known to activate the transcription of oncogenes like MYC. nih.gov Similarly, in CBP-deficient lung cancer, p300 is essential for up-regulating MYC expression. nih.gov

Oncogene Effect of CBP/p300 Inhibition Mechanism Cancer Type Example
c-MycDown-regulationReduction of H3K27ac at promoter/enhancer regionsLeukemia, Prostate Cancer, Lung Cancer nih.govaacrjournals.org
GATA1Down-regulationBlockade of super-enhancer activityChronic Myeloid Leukemia, Lymphoma nih.gov
FOXM1Down-regulationReduction of H3K27ac at the promoter of the upstream regulator MITFMelanoma nih.gov

Modulation of Enhancer and Super-enhancer Activity

Enhancers, and particularly super-enhancers, are critical regulatory elements that drive the expression of cell identity and key oncogenes. nih.gov These regions are characterized by dense clusters of transcription factor binding sites and are heavily marked by H3K27ac, a modification almost exclusively catalyzed by CBP/p300. nih.govnih.govmdpi.com Inhibition of CBP/p300 leads to a global reduction in H3K27ac levels, especially at enhancers and super-enhancers. mdpi.combiorxiv.org This loss of acetylation results in the decommissioning of these regulatory elements, leading to the down-regulation of their target genes. mdpi.combiorxiv.org For instance, the inhibition of the CBP/p300 bromodomain, which recognizes acetylated lysines and helps anchor the complex to chromatin, has been shown to cause a specific loss of H3K27ac from enhancers. mdpi.com This directly impacts the production of enhancer RNAs (eRNAs) and the transcription of genes controlled by these enhancers. mdpi.com This mechanism is fundamental to the anti-cancer activity of CBP/p300 inhibitors, as many tumors are "addicted" to the high level of transcription driven by super-enhancers controlling critical oncogenes. nih.gov

Impact on Nuclear Steroid Hormone Receptor-Mediated Transcription

CBP/p300 are critical co-activators for nuclear steroid hormone receptors, such as the Androgen Receptor (AR) and Estrogen Receptor (ER), which are major drivers of prostate and breast cancer, respectively. mdpi.comnih.govelsevierpure.com These receptors function as transcription factors that, upon hormone binding, recruit a complex of co-activators, including CBP/p300, to their target gene promoters and enhancers. nih.govresearchgate.net CBP/p300 acetylates histones at these sites, creating a chromatin environment permissive for transcription, and can also directly acetylate the receptors themselves to enhance their activity. nih.gov

Inhibition of CBP/p300 disrupts this process. In prostate cancer, CBP/p300 inhibitors block AR signaling and the expression of AR target genes, such as KLK3 (PSA). nih.govnih.gov This is achieved by preventing the histone acetylation necessary for the assembly of the active AR enhanceosome complex. biorxiv.orgbiorxiv.org Similarly, in ER-positive breast cancer, CBP/p300 inhibitors down-regulate ER target genes like MYC and CCND1 (Cyclin D1) by suppressing H3K27ac at their enhancers. mdpi.comnih.gov This leads to the inhibition of hormone-dependent cancer cell growth. nih.gov

Receptor Effect of CBP/p300 Inhibition Key Target Genes Down-regulated Cancer Type
Androgen Receptor (AR)Repression of transcriptional activityKLK3 (PSA), TMPRSS2, MYC nih.govnih.govProstate Cancer
Estrogen Receptor (ER)Repression of transcriptional activityMYC, CCND1, TFF1 mdpi.comnih.govBreast Cancer

Regulation of Immune-Related Gene Signatures

The function of immune cells is heavily dependent on precise transcriptional programs that are regulated by epigenetic modifiers, including CBP/p300. Inhibition of CBP/p300 has significant consequences for the immune system. Studies using the CBP/p300 inhibitor iCBP112 on human CD4+ T cells revealed a broad down-regulation of genes associated with immune regulation. nih.gov Treatment resulted in the differential expression of thousands of genes, with a significant number of down-regulated genes related to interleukins, chemokines, and CD markers. nih.gov Specifically, pathway analysis showed that CBP/p300 inhibition impaired genes involved in cytokine signaling pathways. nih.gov This suggests that CBP/p300 activity is crucial for T cell activation and the expression of pro-inflammatory cytokines. nih.govresearchgate.netciteab.com

Effects on Genes Involved in DNA Damage Response Pathways

CBP and p300 play a multifaceted role in the DNA Damage Response (DDR). They contribute to genome stability by acetylating both histone and non-histone proteins involved in DNA repair. nih.govresearchgate.net CBP/p300 can facilitate the recruitment of DNA repair factors to sites of damage by acetylating histones, which helps to create a more open and accessible chromatin structure. nih.gov Furthermore, they directly acetylate key DDR proteins, modulating their activity, localization, and stability. nih.gov

Inhibition of CBP/p300 can therefore impair the cell's ability to repair DNA damage. For example, CBP/p300 are involved in transcriptionally activating the BRCA1 and RAD51 genes, which are essential for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. nih.gov Attenuation of CBP/p300 has been shown to decrease the expression of HR factors, thereby impairing DSB repair efficiency. nih.gov This suggests that inhibiting CBP/p300 could potentially sensitize cancer cells to DNA-damaging agents.

This compound Effects on Cell Cycle Progression

CBP and p300 are key regulators of the cell cycle, integrating signals that control the transition between different phases. pnas.org They influence the expression of numerous genes that are critical for cell cycle progression, including cyclins and cyclin-dependent kinase inhibitors. pnas.org Inhibition of CBP/p300 histone acetyltransferase activity has been shown to induce cell cycle arrest. nih.gov The specific point of arrest can vary depending on the cell type and context, but it frequently occurs at the G1/S transition. nih.govnih.gov This G1 arrest is often linked to the down-regulation of key proteins required for S-phase entry, such as Cyclin E. pnas.org In some cancer models, such as non-small cell lung cancer, CBP/p300 inhibition leads to a G0/G1 phase arrest. nih.gov In other contexts, such as in castration-resistant prostate cancer models, inhibition can result in a decrease in S phase and a G2/M arrest. nih.gov This arrest prevents damaged cells from proceeding through mitosis, providing a crucial checkpoint. nih.gov The ability of CBP/p300 inhibitors to halt cell cycle progression is a central component of their anti-proliferative and anti-cancer effects.

Induction of Cell Cycle Arrest

Inhibition of CBP/p300 has been demonstrated to induce cell cycle arrest, primarily at the G1/S transition. This checkpoint is a critical juncture where the cell commits to DNA replication and division. The activity of CBP/p300 is itself regulated throughout the cell cycle, with a notable peak in HAT activity occurring at the G1/S boundary, underscoring its importance in this phase. nih.gov Studies have shown that depletion of p300 can cause an initial G1 arrest in certain cancer cells. aacrjournals.org This arrest is a direct consequence of disrupting the transcriptional machinery required for S-phase entry. For instance, p300 is known to be involved in the MyoD-dependent upregulation of the cyclin-dependent kinase inhibitor p21, a key factor in enforcing cell cycle arrest. embopress.org Microinjection of anti-p300 antibodies into myoblasts resulted in a significant delay in their entry into the G0/G1 phase following serum starvation, further cementing the role of p300 in facilitating cell cycle withdrawal. embopress.org

Regulation of Cyclin E Expression and G1-S Transition

The transition from the G1 to the S phase is orchestrated by the activity of cyclin-dependent kinases (Cdks), particularly the Cyclin E/Cdk2 complex. nih.govreactome.org CBP/p300 are crucial for the activity of the E2F family of transcription factors, which are essential for transcribing genes required for S-phase, including Cyclin E. nih.govnih.gov The retinoblastoma protein (Rb) holds E2F in an inactive state; upon phosphorylation by G1 Cdks, Rb releases E2F, allowing for the transcription of target genes. nih.gov CBP/p300 act as co-activators for E2F, and their HAT activity is required for this process. nih.gov Furthermore, the HAT activity of CBP/p300 is stimulated by the Cyclin E/Cdk2 complex, creating a positive feedback loop that promotes entry into S phase. plos.org Inhibition of CBP/p300 disrupts this intricate regulatory network, leading to reduced Cyclin E expression and a subsequent block at the G1-S transition. nih.gov

This compound Impact on Cellular Proliferation and Viability

By disrupting fundamental cellular processes like cell cycle progression, inhibitors targeting CBP/p300 exert potent effects on the proliferation and survival of various cell types, particularly cancer cells that exhibit a dependency on these coactivators.

Antiproliferative Effects in Specific Cell Lines

The inhibition of CBP/p300 has demonstrated significant antiproliferative effects across a wide spectrum of cancer cell lines. This sensitivity is often linked to the cell's reliance on specific transcription factors that require CBP/p300 for their function. For example, in castration-resistant prostate cancer cells, where the androgen receptor (AR) remains a key driver of proliferation, targeting p300/CBP effectively curtails cell growth. aacrjournals.org Similarly, melanoma cell lines dependent on the MITF pathway show reduced proliferation upon CBP/p300 inhibition. researchgate.net The compound A-485, a selective p300/CBP inhibitor, has shown potent antiproliferative activity in various cell lines, with particular efficacy noted in those derived from leukemia, prostate cancer, and lymphomas. nih.gov Another inhibitor, NEO2734, has also displayed strong antiproliferative effects, especially in leukemia, lymphoma, and prostate cancer cells. nih.gov In CBP-deficient lung and hematopoietic cancer cells, the p300-HAT inhibitor C646 specifically suppresses growth, highlighting a synthetic lethal interaction. aacrjournals.org

Table 1: Antiproliferative Effects of CBP/p300 Inhibition in Various Cancer Cell Lines

Cell Line Type Key Findings
Prostate Cancer (PC3, LNCaP) Knockdown of p300, but not CBP, leads to decreased proliferation and increased apoptosis. aacrjournals.org
Leukemia (AML) Inhibitors like NEO1132 and NEO2734 show potent antiproliferative efficacy. nih.gov
Lymphoma Cell lines are particularly sensitive to CBP/p300 inhibitors like NEO2734. nih.govnih.gov
Melanoma Inhibition of p300/CBP induces cell cycle arrest and growth inhibition. researchgate.netnih.gov
Non-Small Cell Lung Cancer CBP/p300 inhibition leads to growth arrest. nih.gov
CBP-Deficient Cancers (Lung, Hematopoietic) Depletion or inhibition of p300 exerts specific antiproliferative and antisurvival effects (synthetic lethality). aacrjournals.org

Induction of Apoptosis in Sensitive Cell Populations

Beyond halting proliferation, the inhibition of CBP/p300 can trigger programmed cell death, or apoptosis, in susceptible cell populations. This effect is often mediated by the disruption of survival signals and the activation of pro-apoptotic pathways. In androgen-dependent and castration-resistant prostate cancer cells, the knockdown of p300, but not CBP, was shown to induce caspase-dependent apoptosis through both extrinsic and intrinsic pathways. aacrjournals.org This pro-apoptotic effect was confirmed with the chemical inhibitor C646. aacrjournals.org Similarly, in acute myeloid leukemia (AML), CBP/p300 inhibitors like NEO1132 and NEO2734 efficiently induce apoptosis and can eliminate leukemic stem/progenitor cells. nih.gov In CBP-deficient cancer cells, the depletion of p300 leads to G1 arrest followed by the gradual induction of apoptotic cell death. aacrjournals.org

Regulation of Non-Histone Protein Acetylation by this compound

CBP and p300 are prolific acetyltransferases, targeting not only histone tails but also a vast array of non-histone proteins, including numerous transcription factors. nih.govmdpi.com This acetylation can profoundly alter the target protein's stability, DNA-binding affinity, protein-protein interactions, and transcriptional activity. aacrjournals.org

Modulation of Transcription Factor Activity (e.g., p53, c-Myc, AR, ERα, HIF-1α, NF-κB, STATs)

The functional consequences of CBP/p300 inhibition are largely driven by the altered activity of key transcription factors that govern cellular growth, survival, and stress responses.

p53: The tumor suppressor p53 is a critical substrate of CBP/p300. nih.govembopress.orgduke.edu Acetylation of p53 at multiple lysine (B10760008) residues in its C-terminus by CBP/p300 enhances its DNA-binding ability and transcriptional activation of target genes involved in cell cycle arrest and apoptosis. mdpi.comnih.gov Inhibition of CBP/p300 can therefore impair the p53-mediated stress response. nih.govembopress.orgduke.edu

c-Myc: The oncoprotein c-Myc's activity is dually regulated by CBP/p300. nih.gov CBP/p300 act as coactivators for c-Myc, enhancing its transcriptional output. nih.gov Simultaneously, CBP/p300-mediated acetylation can also mark c-Myc for degradation, thus controlling its protein turnover. nih.govnih.gov In CBP-deficient cells, survival becomes critically dependent on p300-mediated expression of MYC, and p300 inhibition leads to its downregulation and subsequent cell death. aacrjournals.org

Androgen Receptor (AR): CBP/p300 are potent coactivators of the AR, a key driver in prostate cancer. aacrjournals.org They acetylate the AR at specific lysine residues, which enhances its stability by preventing polyubiquitination and degradation. nih.gov This acetylation also strengthens the AR's interaction with coactivators and promotes its transactivation function. nih.govnih.gov Inhibiting CBP/p300 disrupts these processes, leading to decreased AR signaling and reduced tumor cell growth. aacrjournals.orgbiorxiv.orgbiorxiv.org

Estrogen Receptor α (ERα): Similar to the AR, ERα activity in breast cancer is enhanced by CBP/p300. nih.gov Acetylation of ERα by p300 at lysines 266 and 268 has been shown to enhance its DNA binding and transactivation capabilities. mdpi.comnih.gov Pharmacological inhibition of CBP/p300 effectively blocks ERα function by suppressing the acetylation of H3K27 at enhancer regions, thereby inhibiting breast cancer cell growth. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, CBP/p300 are recruited to the HIF-1 complex, where they act as essential coactivators for its transcriptional activity. nih.govnih.govbiologists.com Acetylation of HIF-1α by p300/CBP is believed to stabilize the protein and promote the transcription of genes involved in the hypoxic response. nih.govnih.govatsjournals.org

NF-κB and STATs: CBP/p300 also function as co-activators for other critical transcription factors, including NF-κB and STATs. Inhibition of p300 in prostate cancer cells has been shown to decrease the levels of the NF-κB subunit p65 and impair the expression of several NF-κB target genes, contributing to the induction of apoptosis. aacrjournals.org

Table 2: Impact of CBP/p300-Mediated Acetylation on Key Transcription Factors

Transcription Factor Effect of CBP/p300 Acetylation Consequence of Inhibition
p53 Enhances DNA binding and transcriptional activity. nih.govembopress.orgduke.edu Impaired tumor suppressor function.
c-Myc Acts as a coactivator; also modulates protein stability. nih.govnih.gov Downregulation of MYC expression, leading to apoptosis in dependent cells. aacrjournals.org
AR Increases protein stability and transactivation. nih.govnih.gov Reduced AR signaling and prostate cancer cell growth. aacrjournals.org
ERα Enhances DNA binding and transactivation. mdpi.comnih.gov Blockade of ERα signaling and breast cancer cell growth. nih.gov
HIF-1α Stabilizes protein and co-activates transcription. nih.govnih.gov Attenuation of the cellular response to hypoxia.
NF-κB Co-activates transcription. aacrjournals.org Impaired NF-κB signaling and induction of apoptosis. aacrjournals.org
STATs Functions as a transcriptional co-activator. Reduced STAT-mediated gene expression.

Impact on Protein-Protein Interactions within Transcriptional Complexes

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in orchestrating gene expression. biologists.com They function as protein scaffolds, bringing together various sequence-specific transcription factors and components of the basal transcription machinery to form active transcriptional complexes. biologists.comnih.gov This scaffolding function is mediated by multiple protein-protein interaction domains within CBP and p300, allowing them to interact with a diverse array of proteins. nih.govnih.gov

CBP/p300's ability to act as a bridge is fundamental to their role in transcriptional regulation. biologists.com They connect upstream DNA-bound activators with the general transcription factors, such as TATA-box binding protein (TBP) and TFIIB, at the promoter. biologists.comnih.gov This interaction facilitates the recruitment and assembly of the RNA polymerase II holoenzyme, a key step in the initiation of transcription. nih.gov The multivalent nature of these interactions, with many transcription factors possessing multiple activation domains that can bind to different sites on CBP/p300, likely stabilizes the entire complex at the promoter. nih.gov

The interaction of CBP/p300 is not limited to the basal transcription machinery. They also associate with a wide range of sequence-specific transcription factors, including p53, c-Myc, GATA-1, BRCA1, and STATs. nih.govnih.govnih.gov For instance, the acetylation of p53 and GATA-1 by CBP/p300 enhances their DNA-binding activity. nih.gov In the case of BRCA1, its transactivation function is enhanced by its physical association with p300/CBP. nih.gov Similarly, CBP/p300 are recruited by transcription factors like HBP1 to specific gene promoters, such as the p16INK4A promoter, to activate gene expression. oup.com

Furthermore, the interaction between CBP/p300 and other proteins can be dynamic and regulated by post-translational modifications. nih.gov These modifications can either positively or negatively regulate the association of transcription factors with CBP/p300, adding another layer of complexity to the regulation of gene expression. nih.gov The intrinsic histone acetyltransferase (HAT) activity of CBP/p300 also plays a role in modulating these interactions, as the acetylation of non-histone proteins, including transcription factors, can alter their activity and binding affinities. nih.govnih.gov

The following table summarizes key protein-protein interactions involving CBP/p300 within transcriptional complexes:

Interacting ProteinFunction of InteractionReference
Basal Transcription Factors (e.g., TBP, TFIIB) Bridge between activators and the basal transcription machinery. biologists.comnih.gov
p53 Acetylation by CBP/p300 enhances its DNA-binding activity. nih.gov
c-Myc Acetylation by CBP/p300 enhances its DNA-binding activity. nih.gov
GATA-1 Acetylation by CBP/p300 enhances its DNA-binding activity. nih.gov
BRCA1 p300/CBP enhances the transactivation function of BRCA1. nih.gov
STAT1/STAT2 Heterodimer associates with CBP/p300 through TAZ1 and TAZ2 domains. nih.gov
HBP1 Recruits p300/CBP to the p16INK4A promoter. oup.com
MyoD CBP/p300 interacts with the activation domain of MyoD. nih.gov
MEF2C CBP/p300 interacts with the MADS box of MEF2C. nih.gov

This compound and Cellular Differentiation Processes

The inhibition of the bromodomains of CBP and p300 has been shown to enhance the process of cellular reprogramming to pluripotency. nih.gov Specifically, small molecule inhibitors targeting these bromodomains facilitate the silencing of the somatic gene expression program, a critical step in the conversion of somatic cells into induced pluripotent stem cells (iPSCs). nih.gov This effect is achieved through a locus-specific impact on the transcriptional profile of the starting somatic cells. nih.gov By blocking the bromodomain-mediated interactions of CBP/p300, these inhibitors help to overcome the transcriptional networks that maintain somatic cell identity. nih.gov

Treatment with CBP/p300 bromodomain inhibitors, such as SGC-CBP30 (CBP30) and I-CBP112, has been demonstrated to increase reprogramming efficiency by 2-3 fold. nih.gov These inhibitors accelerate the initial stages of reprogramming, leading to a significant increase in the number of reprogrammed cells at early time points. nih.gov The effect of these inhibitors is most pronounced when applied during the early phases of reprogramming, which are characterized by the downregulation of somatic cell genes. nih.gov

In addition to their role in reprogramming, the histone acetyltransferase (HAT) activity of CBP/p300 is essential for maintaining the pluripotent state of embryonic stem cells (ESCs). le.ac.uk Inhibition of CBP/p300 HAT activity leads to a downregulation of key pluripotency genes, including Oct4, Nanog, and Sox2. le.ac.uk This is accompanied by a reduction in chromatin accessibility at the super-enhancer elements of these genes. le.ac.uk Furthermore, p300 and CBP play redundant roles in maintaining the undifferentiated state of ESCs and are recruited by the master transcription factor Nanog to mediate the formation of long-range chromatin looping structures essential for ESC-specific gene expression. oup.com

A model has been proposed where the balance between β-catenin's interaction with either CBP or p300 influences the fate of embryonic stem cells. pnas.org An increase in β-catenin/CBP-mediated transcription is critical for maintaining pluripotency, while a switch to β-catenin/p300-mediated transcription initiates differentiation. pnas.org

The table below summarizes the effects of modulating CBP/p300 activity on pluripotency and reprogramming:

Modulation of CBP/p300Effect on Cellular ProcessKey FindingsReference
Bromodomain Inhibition Enhances reprogramming to pluripotencySilences somatic gene expression; increases reprogramming efficiency. nih.gov
HAT Activity Inhibition Impairs pluripotencyDownregulates pluripotency genes (Oct4, Nanog, Sox2); reduces chromatin accessibility at super-enhancers. le.ac.uk
General Function Maintains ESC identityRecruited by Nanog to mediate long-range chromatin looping. oup.com
Differential Coactivator Usage Regulates ESC fateβ-catenin/CBP interaction maintains pluripotency; β-catenin/p300 interaction promotes differentiation. pnas.org

CBP and p300 are critical for regulating the expression of genes that define specific cell identities. nih.govnih.gov Their histone acetyltransferase (HAT) activity is particularly important in maintaining the gene networks that are crucial for the identity and functional maturity of various cell types. nih.gov

In pancreatic β-cells, the HAT activity of CBP/p300 is essential for maintaining their identity. nih.gov Inhibition of this activity leads to a comprehensive downregulation of genes that define both β-cell and α-cell identity. nih.gov This is associated with the deacetylation of histone H3K27 and the transcription factors Hnf1α and Foxo1. nih.gov

In the context of muscle differentiation, CBP and p300 regulate distinct but complementary sets of genes. nih.gov They control the expression of different components of major cellular processes required for myogenesis. nih.gov For example, during human primary myoblast differentiation, CBP and p300 act on the same processes in part by controlling different sets of genes involved in cell cycle progression and cell adhesion. nih.gov

Furthermore, in the nervous system, CBP and p300 are essential for the viability of neural progenitors and play unique roles in the differentiation of neural lineages. nih.gov While they are both required for neurodevelopment, they may have non-redundant functions in different contexts. nih.gov For instance, the elimination of p300 in neural stem cells impacts cell size but not proliferation. nih.gov

The following table highlights the role of CBP/p300 in regulating cell identity-specific gene expression in different cell types:

Cell TypeRole of CBP/p300Key Regulated Genes/ProcessesReference
Pancreatic β-cells Maintenance of cell identity and functional maturity.β-cell and α-cell identity genes. nih.gov
Myoblasts Regulation of distinct gene subsets during differentiation.Genes involved in cell cycle progression and cell adhesion. nih.gov
Neural Progenitors Maintenance of viability and differentiation into neural lineages.Genes essential for neurodevelopment. nih.gov

In the context of vascular smooth muscle cell (VSMC) plasticity, p300 and CBP exhibit non-redundant and often opposing functions. ahajournals.orgnih.gov This is a departure from the often-interchangeable roles they are considered to have in other cellular contexts. nih.gov

p300 plays a crucial role in promoting and maintaining the differentiated, contractile phenotype of VSMCs. ahajournals.orgresearchgate.net It achieves this by promoting histone acetylation at contractile gene promoters, which leads to an open chromatin conformation and increased expression of contractile proteins. ahajournals.org Mechanistically, p300 functions in concert with TET2, a methylcytosine dioxygenase, to drive the differentiated state. ahajournals.orgnih.gov p300 is required for TET2-dependent hydroxymethylation of contractile promoters, and in turn, TET2 is required for p300-dependent acetylation at these same loci. ahajournals.org

Conversely, CBP promotes the dedifferentiation of VSMCs toward a synthetic phenotype, which is associated with increased migration and proliferation. ahajournals.orgresearchgate.net CBP inhibits the expression of contractile genes and enhances migration. ahajournals.orgnih.gov It achieves this by recruiting histone deacetylases (HDACs), such as HDAC2 and HDAC5, to contractile protein promoters, leading to a decrease in histone acetylation and a more closed chromatin state. nih.govresearchgate.net Unlike p300, CBP does not associate with TET2 and, in fact, inhibits TET2 mRNA levels. nih.gov

Studies using inducible smooth muscle cell-specific knockout mice have provided in vivo evidence for these opposing roles. Mice with a p300 knockout exhibited severe intimal hyperplasia after arterial injury, a condition characterized by VSMC proliferation and migration. ahajournals.org In contrast, CBP knockout mice were protected from neointimal hyperplasia. ahajournals.org

The table below summarizes the contrasting roles of p300 and CBP in vascular smooth muscle cell plasticity:

ProteinRole in VSMC PhenotypeMechanism of ActionInteraction Partners
p300 Promotes contractile, differentiated phenotype.Increases histone acetylation at contractile gene promoters.TET2
CBP Promotes synthetic, dedifferentiated phenotype.Recruits HDACs to contractile gene promoters, decreasing histone acetylation.HDAC2, HDAC5

Cbp/p300 in 12 in Preclinical Disease Models

Application in Cancer Research Models

The role of CBP/p300 in cancer is multifaceted, as these coactivators are involved in the transcriptional regulation of numerous oncogenes and tumor suppressor genes. Consequently, their inhibition presents a promising therapeutic strategy across a range of malignancies.

Prostate Cancer Models

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling axis is a critical driver of disease progression. CBP and p300 are known coactivators of the AR, enhancing its transcriptional activity. Research on CBP/p300 inhibitors in AR-positive prostate cancer cell lines, such as LNCaP-FGC, has demonstrated the potential to disrupt AR-dependent gene expression. While specific data for CBP/p300-IN-12 in these models is not extensively detailed in publicly available literature, the mechanistic rationale for its use is strong. The expectation is that by inhibiting CBP/p300, this compound would attenuate AR signaling, leading to reduced proliferation of prostate cancer cells. Studies involving other CBP/p300 inhibitors in CRPC models have shown promising anti-tumor activity, suggesting a similar potential for this compound.

Breast Cancer Models

Similar to its role in prostate cancer, CBP/p300 coactivates the estrogen receptor (ER) in ER-positive breast cancers. In ER-positive cell lines like MCF-7, the inhibition of CBP/p300 is expected to dampen ER-mediated transcription, a key pathway for tumor growth. A compound referred to as "compound 12," which may be analogous or related to this compound, has been shown to selectively suppress CBP/p300 HAT activity and recapitulate the effects of p300 siRNA in reducing the transcription of estrogen receptor target genes in breast cancer cells. nih.gov This finding supports the therapeutic hypothesis that this compound could be effective in treating ER-positive breast cancer.

Hematological Malignancies

CBP/p300 has been implicated in the pathogenesis of various hematological malignancies, including leukemia, myeloma, and lymphoma. nih.gov These proteins are involved in the transcriptional regulation of key oncogenes such as MYC. nih.gov The inhibition of CBP/p300 has been shown to be a viable therapeutic strategy in preclinical models of these diseases. For instance, in acute myeloid leukemia (AML), CBP/p300 is essential for the proliferation and maintenance of leukemia-initiating cells. nih.gov While specific studies on this compound in these models are not yet widely reported, the established dependence of many hematological cancer cells on CBP/p300 activity suggests that this compound could exhibit significant anti-leukemic, anti-myeloma, and anti-lymphoma effects.

Melanoma and Neuroblastoma Models

In melanoma, the transcription factor MITF is a key lineage-specific oncogene, and its activity is supported by CBP/p300. nih.gov Inhibition of CBP/p300 has been shown to suppress melanoma cell proliferation. nih.gov Similarly, in neuroblastoma, high levels of p300 expression have been correlated with poor patient prognosis. The degradation of p300 has been demonstrated to reduce the transcription of critical oncogenes like MYCN and induce apoptosis in neuroblastoma cells. These findings provide a strong rationale for investigating this compound in preclinical models of melanoma and neuroblastoma.

Efficacy in in vitro and in vivo Xenograft or Syngeneic Models

The ultimate preclinical validation of an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. While specific in vivo data for this compound is not extensively available, the broader class of CBP/p300 inhibitors has demonstrated efficacy in various xenograft and syngeneic models. nih.gov These studies typically show that systemic administration of a CBP/p300 inhibitor leads to reduced tumor volume and prolonged survival in animal models of various cancers. It is anticipated that this compound would undergo similar preclinical testing to establish its in vivo efficacy and pharmacokinetic properties.

Investigation in Autoimmune and Inflammatory Disease Models

The role of CBP/p300 extends beyond cancer to the regulation of immune responses. These proteins are involved in the transcriptional programs of immune cells, including T cells. nih.govnih.gov Dysregulation of these programs can contribute to autoimmune and inflammatory diseases. Inhibition of CBP/p300 has been shown to impair the activation of CD4+ T cells and reduce the expression of pro-inflammatory cytokines. nih.gov This suggests that CBP/p300 inhibitors, potentially including this compound, could have therapeutic applications in autoimmune disorders by dampening aberrant immune responses. Further investigation in relevant animal models of diseases like rheumatoid arthritis or inflammatory bowel disease would be necessary to explore this potential.

Modulation of CD4+ T Cell Activation and Cytokine Production

The activation of CD4+ T cells is a crucial event in the adaptive immune response, but its dysregulation can lead to autoimmune diseases. nih.gov The co-activators p300 and CBP are essential for the acetylation of histone 3 at Lysine (B10760008) 27 (H3K27ac), a mark that increases the expression of pro-inflammatory genes necessary for T cell function. nih.gov

Studies utilizing a selective CBP/p300 inhibitor, iCBP112, on primary human CD4+ T cells demonstrated a significant suppression of T cell activation and cytokine signaling pathways. nih.govmdpi.com This inhibition resulted in a marked reduction in the expression of several key pro-inflammatory cytokines. nih.gov The findings highlight that CBP/p300 activity is central to regulating the transcriptional pathways involved in T cell activation and subsequent cytokine production. mdpi.comresearchgate.net

CytokineEffect of CBP/p300 InhibitionReference
IL-2Reduced Expression nih.gov
IFN-γReduced Expression nih.gov
IL-4Reduced Expression nih.gov
IL-17AReduced Expression nih.gov

Effects in Juvenile Idiopathic Arthritis (JIA) T Cells

Building on the findings in healthy T cells, the effects of CBP/p300 inhibition were investigated in the context of Juvenile Idiopathic Arthritis (JIA), a chronic autoimmune disorder of childhood. nih.govnih.gov T cells from the inflamed joints of JIA patients are known to have an activated phenotype. nih.gov When these T cells, derived from the inflamed synovium of JIA patients, were treated with the CBP/p300 inhibitor iCBP112, there was a significant decrease in the expression of inflammatory pathways. nih.govnih.gov Notably, the inhibition preferentially suppressed the expression of genes specifically associated with JIA, suggesting a potential to restore T cell homeostasis in this autoimmune condition. nih.govmdpi.com These findings underscore the potential of CBP/p300 inhibition as a targeted therapeutic strategy for autoimmune diseases like JIA. nih.gov

Impact on Synovial Fibroblast Inflammatory Profiles in Rheumatoid Arthritis

In rheumatoid arthritis (RA), synovial fibroblasts (SFs) contribute to a sustained inflammatory response and joint destruction. nih.gov This persistent inflammatory state is associated with chromatin remodeling, particularly the acetylation mark H3K27ac, which is written by CBP and p300. nih.govnih.gov

Investigations into the individual roles of these two homologous HATs in RA SFs revealed distinct functions. nih.gov p300 was identified as the primary HAT responsible for H3K27ac in these cells and was found to regulate a more diverse set of pathways compared to CBP. nih.gov While both proteins regulate genes related to extracellular matrix remodeling and proliferation, p300 specifically controls developmental genes, whereas CBP specifically regulates the TNF-induced expression of interferon-signature genes. nih.gov

The use of inhibitors targeting the HAT and bromo domains of CBP/p300 produced complex effects. nih.gov These inhibitors largely mirrored the effects of silencing p300, which resulted in both anti- and pro-inflammatory outcomes, indicating that broad inhibition may not be sufficient as a purely anti-inflammatory strategy in this context. nih.gov

Regulation of Macrophage Polarization and Pro-inflammatory Gene Expression

Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a key determinant of immune responses. The CBP/p300 co-activators are crucial in this process, as they are recruited by key transcription factors to activate pro-inflammatory gene expression. frontiersin.org

One critical transcription factor is NF-κB, which recruits CBP/p300 to the regulatory sites of target genes to initiate their transcription. frontiersin.org The activity of the NF-κB:CBP/p300 complex can be modulated by other proteins. For instance, CITED2 functions as a co-repressor by disrupting the interaction between the p65 subunit of NF-κB and CBP/p300. frontiersin.orgnih.gov This action inhibits the acetylation of p65, reduces its DNA-binding activity, and ultimately attenuates the expression of pro-inflammatory NF-κB target genes. nih.gov This mechanism highlights CBP/p300 as a central hub for integrating signals that control macrophage-mediated inflammation.

Preclinical Studies in Animal Models of Inflammation (e.g., Acute Lung Inflammation)

The importance of the CBP/p300 pathway in regulating inflammation has been demonstrated in animal models. In a murine model of acute lung inflammation, the role of the CBP/p300-interacting protein CITED2 was explored. nih.gov Research showed that the loss of myeloid CITED2 expression led to a significant increase in macrophage recruitment to the lung tissue following an inflammatory challenge. nih.gov This finding supports the concept that CITED2 acts as a negative regulator of the inflammatory response by interfering with the pro-inflammatory signaling mediated by the NF-κB:CBP/p300 complex. nih.gov This preclinical evidence suggests that modulating the CBP/p300 axis could be a viable strategy for controlling excessive inflammation in conditions like acute lung injury.

Exploration in Neurodegenerative Disease Contexts

The function of CBP/p300 is also critically important in the central nervous system, and its dysregulation has been implicated in neurodegenerative diseases.

Influence on Neuronal Survival and Apoptosis in Neurodegeneration Models

Studies in models of neurodegeneration have revealed a link between the loss of CBP/p300 function and neuronal death. nih.gov In models of primary neurons undergoing apoptosis, a decrease in histone acetylation levels was observed at the onset of programmed cell death. nih.govresearchgate.net This was accompanied by a selective and significant decrease in the protein levels of both CBP and p300. nih.gov

Further investigation showed that CBP is specifically targeted for degradation by caspases and calpains during the early stages of neuronal apoptosis, and it was identified as a novel substrate for caspase-6. nih.govembopress.org This loss of CBP/p300 and the consequent reduction in histone acetylation have been observed in multiple pathological contexts, suggesting these events are likely contributing factors to neurodegenerative diseases. nih.govembopress.org Conversely, the overexpression of either CBP or p300 has been shown to be significantly protective for neurons in pro-apoptotic conditions, demonstrating that the maintenance of CBP/p300 HAT activity is necessary to ensure neuroprotection. nih.gov

ConditionObservation in Neurodegeneration ModelsReference
Histone AcetylationDecreased at the onset of apoptosis nih.govresearchgate.net
CBP/p300 Protein LevelsStrong decrease during apoptosis nih.gov
CBP DegradationTargeted by caspases and calpains nih.govembopress.org
CBP/p300 OverexpressionNeuroprotective in pro-apoptotic conditions nih.gov

Based on a thorough review of the available research, there is currently insufficient specific data on the chemical compound “this compound” within the precise preclinical contexts outlined in your request.

The existing scientific literature extensively covers the roles of the histone acetyltransferases (HATs) p300 and CBP in various pathological conditions. This body of research describes the effects of genetically removing (knockout) or broadly inhibiting these proteins in models of neurodegeneration, vascular injury, and metabolic syndromes. For instance, studies have shown that modulating CBP/p300 activity can influence autophagy, a cellular cleaning process implicated in neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). biologists.comnih.govnih.govnih.govresearchgate.net Similarly, research has detailed the opposing functions of p300 and CBP in the context of vascular injury and neointimal hyperplasia, where one protein may promote the condition while the other protects against it. nih.govahajournals.orgnih.gov The involvement of CBP/p300 in regulating metabolic pathways related to metabolic syndromes has also been a subject of investigation. nih.govnih.gov

However, the available literature does not provide specific experimental results for the compound This compound in these areas. Consequently, it is not possible to generate an article that focuses solely on this specific compound's role in:

Autophagy regulation in neurodegenerative conditions.

Alzheimer's disease and Amyotrophic Lateral Sclerosis models.

Vascular injury and neointimal hyperplasia.

Metabolic syndromes.

To fulfill your request would require dedicated preclinical studies that utilize "this compound" as the experimental tool to investigate these specific conditions. Without such studies, any generated content would be speculative or would inaccurately substitute general findings about the CBP/p300 proteins for specific findings about the compound , which would violate the core instructions of your request.

Methodological Approaches in Studying Cbp/p300 in 12

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays have been fundamental in characterizing the direct interaction of CBP/p300-IN-12 with its target enzymes and in quantifying its inhibitory potency.

The inhibitory activity of this compound against the HAT domain of p300 and CBP has been determined using in vitro enzymatic assays. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For this compound, a potent inhibition of the p300 HAT domain was demonstrated with an IC50 value of 166 nM. medchemexpress.com In a broader context of developing histone-competitive inhibitors, a similar compound, referred to as compound 12, exhibited an IC50 of 620 nM against p300-HAT and 1.2 µM against CBP-HAT. nih.gov

These assays typically utilize a recombinant form of the HAT domain of p300 or CBP, a histone peptide substrate (such as one derived from histone H3), and a cofactor, acetyl-coenzyme A (Ac-CoA), which is often radiolabeled (e.g., with tritium) to enable the detection of acetyl group transfer to the histone substrate. nih.gov The principle of the assay involves incubating the enzyme, substrate, and cofactor with varying concentrations of the inhibitor. The amount of radioactivity incorporated into the histone peptide is then measured to determine the level of enzymatic activity. By plotting the enzyme activity against the inhibitor concentration, the IC50 value can be calculated.

Further mechanistic studies with related compounds have shown a competitive mode of inhibition with respect to the histone substrate and a non-competitive mode with respect to Ac-CoA. nih.gov This indicates that the inhibitor binds to the same site as the histone, thereby blocking its acetylation.

Table 1: IC50 Values for this compound and a Related Compound

Compound Target IC50
This compound p300 166 nM medchemexpress.com
Compound 12 p300-HAT 620 nM nih.gov
Compound 12 CBP-HAT 1.2 µM nih.gov

A distinguishing feature of this compound is its covalent mechanism of action. medchemexpress.com This has been confirmed through covalent binding assays, which aim to demonstrate the formation of a stable, covalent bond between the inhibitor and its target protein.

This compound was designed to target a specific cysteine residue, C1450, located near the active site of both p300 and CBP. nih.govnih.gov The presence of an acrylamide (B121943) group in the structure of this compound facilitates this covalent interaction. nih.gov

Mass spectrometry is a powerful technique used to verify covalent adduct formation. nih.govnih.gov In these experiments, a truncated form of the p300 HAT protein containing the C1450 residue is incubated with this compound. nih.gov The resulting protein-inhibitor complex is then analyzed by mass spectrometry. The observed mass of the complex will be higher than the mass of the protein alone, with the difference corresponding to the molecular weight of the inhibitor. This mass shift provides direct evidence of a covalent bond. nih.gov

Kinetic experiments and cellular washout studies have also been employed to validate the covalent binding. nih.govnih.gov In washout studies, cells are treated with the inhibitor, which is then removed from the culture medium. For a reversible inhibitor, the enzymatic activity would be expected to recover over time. However, for a covalent inhibitor like this compound, the inhibition is sustained even after the compound is washed out, demonstrating the stability of the covalent adduct. nih.gov

Cellular Assays and Functional Readouts

Cellular assays are essential for understanding the effects of this compound in a more biologically relevant context. These assays provide insights into the compound's ability to penetrate cell membranes, engage its target in the cellular environment, and elicit functional responses.

The antiproliferative effects of this compound have been evaluated in various cancer cell lines using cell proliferation and viability assays. The half-maximal effective concentration (EC50) is a key metric from these assays, indicating the concentration of the compound that causes a 50% reduction in cell proliferation or viability.

This compound has demonstrated potent antiproliferative activity, particularly in androgen receptor (AR)-positive prostate cancer cells. For instance, in LNCaP-FGC cells, the EC50 was determined to be 87 nM. medchemexpress.com In contrast, the compound was significantly less active in the AR-negative cell line DU-145, with an EC50 of 1.37 µM, highlighting a degree of selectivity. medchemexpress.com

Commonly used methods for these assays include the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells. astx.com Another approach is the use of 3H-thymidine incorporation assays, which measure the rate of DNA synthesis and, consequently, cell proliferation. psu.edu

Table 2: EC50 Values of this compound in Prostate Cancer Cell Lines

Cell Line Androgen Receptor Status EC50
LNCaP-FGC Positive 87 nM medchemexpress.com
DU-145 Negative 1.37 µM medchemexpress.com

Inhibition of p300 and CBP has been linked to the induction of apoptosis, or programmed cell death, in cancer cells. psu.eduaacrjournals.orgnih.gov While specific studies on this compound's apoptotic effects are not detailed in the provided context, the general methodological approaches to assess apoptosis following p300/CBP inhibition are well-established.

These assays typically involve treating cancer cells with the inhibitor and then measuring markers of apoptosis. One common method is the measurement of caspase-3 and caspase-7 activity. psu.edu Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Their activity can be quantified using luminescent or colorimetric substrates.

Another widely used technique is Annexin V staining followed by flow cytometry. psu.edu In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. By analyzing the stained cells with a flow cytometer, the percentage of apoptotic cells in a population can be determined. psu.edu

A direct functional readout of p300/CBP inhibition in cells is the reduction in the acetylation of their histone substrates. CBP/p300 are known to acetylate several lysine (B10760008) residues on histones, with histone H3 lysine 27 (H3K27) being a prominent target. aging-us.comopenlabnotebooks.org

This compound has been shown to decrease the levels of H3K27Ac in PC-3 prostate cancer cells with an EC50 of 37 nM. medchemexpress.com This demonstrates the compound's ability to engage its target and inhibit its catalytic activity within a cellular context.

Several techniques are employed to analyze changes in histone acetylation levels:

Western Blot: This is a widely used method to detect specific proteins in a sample. researchgate.netnih.gov In the context of this compound, cell lysates are prepared from treated and untreated cells, and the proteins are separated by gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for acetylated histones (e.g., anti-H3K27Ac) and total histones (as a loading control). The intensity of the bands corresponding to the acetylated histone can then be quantified to determine the effect of the inhibitor. openlabnotebooks.orgnih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can also be used for the quantitative measurement of histone modifications. In this assay, histone extracts are immobilized on a plate and then detected with a specific primary antibody against the modification of interest, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal.

Immunofluorescence: This technique allows for the visualization of histone acetylation within intact cells. astx.com Cells are treated with the inhibitor, fixed, and then stained with an antibody against a specific histone acetylation mark. A fluorescently labeled secondary antibody is then used to visualize the primary antibody. Microscopic imaging can then reveal changes in the intensity and localization of the fluorescent signal, providing a qualitative or semi-quantitative assessment of histone acetylation levels. astx.comnih.gov

Table 3: Cellular Functional Activity of this compound

Cellular Readout Cell Line EC50
Decrease in H3K27Ac levels PC-3 37 nM medchemexpress.com

Gene Expression Profiling (e.g., RNA Sequencing, RT-PCR)

Gene expression profiling is a critical tool for understanding the functional consequences of inhibiting CBP/p300 with compounds like this compound. These techniques measure the abundance of RNA transcripts, providing a snapshot of the genes that are activated or repressed following inhibitor treatment.

RNA Sequencing (RNA-seq) offers a comprehensive, genome-wide view of the transcriptome. This method is used to compare gene expression profiles between cells treated with a CBP/p300 inhibitor and control cells. Studies involving the knockdown of CBP or p300, which mimics the effect of an inhibitor, have revealed that these coactivators regulate distinct sets of genes. For instance, in mouse embryonic stem cells, depletion of p300 or CBP resulted in the dysregulation of several hundred genes, with surprisingly little overlap between the two, suggesting unique roles for each protein. biorxiv.org Transcriptional dysregulation upon p300 depletion has been shown to correlate with changes in promoter acetylation. researchgate.net A key oncogene frequently downregulated upon CBP/p300 inhibition is MYC. Genome-wide gene expression analysis has identified MYC as a major factor responsible for the synthetic lethality observed when p300 is depleted in CBP-deficient cancer cells. nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) , particularly quantitative RT-PCR (qPCR), is used to validate findings from RNA-seq or to measure the expression of a specific, targeted set of genes. For example, qPCR has been used to confirm that siRNA-mediated knockdown of CBP or p300 reduces the mRNA levels of target genes like BRCA1 and RAD51. It has also been employed to show that the expression of key myogenic factors and differentiation markers is impaired upon CBP or p300 knockdown in human primary myoblasts. researchgate.net Similarly, this technique can quantify the downregulation of androgen receptor (AR) target genes, such as KLK2 and KLK3, in prostate cancer cells following treatment with a p300/CBP inhibitor. sklslabs.com

Table 1: Examples of Gene Expression Changes upon CBP/p300 Modulation

MethodCell/System ContextTarget GenesObserved EffectReference
siRNA Knockdown / RT-qPCRHeLa CellsHistone H2B, Histone H4Expression reduced by 40-60% plos.org
siRNA Knockdown / RT-qPCRHuman Primary MyoblastsMEF2C, CKM, MHCUpregulation during differentiation was impaired researchgate.net
CRISPR Interference / qRT-PCRBladder Cancer Cells (5637, T24)c-MycmRNA expression selectively inhibited nih.gov
p300/CBP Inhibitor / TaqMan PCRProstate Cancer Cells (22Rv1, LNCaP)KLK2, KLK3mRNA expression decreased sklslabs.com
siRNA Knockdown / RNA-seqMouse Embryonic Stem Cellsp53 pathway genesPathway was enriched upon p300 knockdown nih.gov

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a fundamental technique for quantifying the ability of CBP/p300 to co-activate transcription from specific promoters or enhancer elements. These assays are invaluable for assessing the potency and mechanism of inhibitors like this compound.

In a typical setup, a reporter plasmid is constructed containing a promoter of interest (e.g., a known CBP/p300 target) upstream of a gene encoding a readily measurable protein, such as firefly luciferase. When this plasmid is introduced into cells, the amount of light produced by the luciferase enzyme is directly proportional to the transcriptional activity of the promoter.

Researchers use this system to study how CBP/p300 inhibition affects specific signaling pathways. For example, CBP/p300 are known coactivators for β-catenin, a key component of the Wnt signaling pathway. Reporter constructs like TOPFLASH, which contains multiple TCF/LEF binding sites, are used to measure β-catenin-driven transcription. Studies have shown that both p300 and CBP can potentiate β-catenin-mediated activation of reporter genes. nih.gov Therefore, an inhibitor like this compound would be expected to reduce the luciferase signal in such an assay, providing a quantitative measure of its functional effect on the Wnt pathway. Similarly, these assays are used to evaluate the impact of inhibitors on androgen receptor (AR) transcriptional activity in prostate cancer models. nih.gov

This technique was also adapted to create a cellular assay for identifying p300 inhibitors by fusing a dCas9 protein to the p300 core. nih.gov When targeted to a promoter driving a reporter gene, this fusion protein activates transcription in a histone acetyltransferase-dependent manner, which can then be blocked by small molecule inhibitors. nih.gov

Chromatin Immunoprecipitation (ChIP) and ChIP-sequencing (ChIP-seq) for Chromatin Occupancy and Histone Marks

ChIP and its high-throughput successor, ChIP-seq, are powerful techniques used to map the locations of protein-DNA interactions across the entire genome. These methods are essential for studying how this compound affects chromatin structure.

The primary mechanism of CBP/p300 involves acetylating lysine residues on histone tails, which generally leads to a more open chromatin structure that is permissive for transcription. A key histone mark deposited by these enzymes is the acetylation of lysine 27 on histone H3 (H3K27ac), a hallmark of active enhancers and promoters. nih.govscienceopen.com

Using an antibody specific to H3K27ac, researchers can perform ChIP-seq on cells treated with this compound versus untreated cells. A comparison of the resulting genomic maps reveals regions where H3K27ac levels have decreased, indicating where the inhibitor has successfully blocked CBP/p300 activity. Studies have shown that chemical inhibition or genetic knockdown of p300 leads to a significant reduction in H3K27ac, particularly at enhancer regions. nih.govnih.gov For instance, the compound this compound is known to decrease the levels of H3K27Ac in PC-3 cells with an EC50 of 37 nM. ChIP-seq can also be performed with antibodies against CBP or p300 themselves to determine if an inhibitor alters their recruitment to specific genomic loci, although catalytic inhibitors are not primarily expected to do so. scienceopen.com

Table 2: Key Findings from ChIP-seq in CBP/p300 Research

TargetMethodologyCell TypeKey FindingReference
H3K27acChIP-seq after p300 shRNA knockdownMouse Embryonic Stem CellsLoss of p300 caused a greater reduction in H3K27ac at enhancers compared to promoters. nih.gov
p300/CBPChIP-seqVariousp300/CBP occupancy is a signature of active enhancer elements. scienceopen.com
H3K18ac, H3K27acChIP-seq after inhibitor (A-485) treatmentHBTECInhibition of CBP/p300 led to expected decreases in H3K18/27ac at enhancers but a surprising increase at Transcription Start Sites (TSSs). biorxiv.org
EP300, CBPChIP-seqNeuroblastoma CellsEP300, but not CBP, was preferentially localized at sites controlling adrenergic core regulatory circuitry genes. nih.gov
H3K9Ac, H3K27AcChIP-qPCR after p300 siRNA knockdownHuman Vascular Smooth Muscle Cellsp300 knockdown reduced H3K9Ac and H3K27Ac at contractile gene promoters. nih.gov

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Mass Spectrometry)

CBP and p300 function as molecular scaffolds, interacting with a vast number of transcription factors and other chromatin-regulating proteins to control gene expression. nih.gov Methods that probe these protein-protein interactions (PPIs) are crucial for understanding the complete mechanism of action of inhibitors like this compound.

Co-immunoprecipitation (Co-IP) is a classic technique used to identify interaction partners of a protein of interest. In this method, an antibody targeting CBP or p300 is used to pull the protein out of a cell lysate. Any proteins that are physically bound to CBP/p300 will be pulled down as well. These associated proteins can then be identified by Western blotting. For example, Co-IP has been used to demonstrate a physical interaction between p300 and the protein TET2 in vascular smooth muscle cells. nih.gov This technique can be used to investigate whether a small molecule inhibitor disrupts a specific, known interaction between CBP/p300 and a binding partner.

Mass Spectrometry (MS) coupled with immunoprecipitation (IP-MS) provides a more global and unbiased approach to identifying PPIs. After pulling down CBP or p300, the entire complex of associated proteins can be analyzed by mass spectrometry, which identifies the proteins based on their mass-to-charge ratio. This approach can reveal novel interaction partners and entire protein complexes. A recent mass spectrometry study showed that CBP/p300 acetylates over 200 non-histone transcription factors and co-activators. nih.gov Comparing the interactome of CBP/p300 in the presence and absence of an inhibitor like this compound could reveal which interactions are dependent on the structural integrity or catalytic activity of the enzyme.

Genetic Manipulation Techniques

Genetic techniques that reduce or eliminate the expression of CBP and p300 are fundamental for validating the targets of pharmacological inhibitors and for understanding the specific roles of each paralog. The effects of a specific inhibitor like this compound should, in principle, phenocopy the effects of genetically ablating the target proteins.

siRNA-mediated Knockdown of CBP/p300

Small interfering RNA (siRNA) is a technique used to temporarily reduce the expression of a target gene. Short, double-stranded RNA molecules designed to be complementary to the messenger RNA (mRNA) of CBP or p300 are introduced into cells. This leads to the degradation of the target mRNA, thereby preventing the synthesis of the CBP or p300 protein.

This method is widely used to dissect the distinct and overlapping functions of CBP and p300. By knocking down each gene individually or both simultaneously, researchers can compare the resulting effects on cell viability, gene expression, and histone acetylation. plos.orgnih.gov For example, siRNA-mediated knockdown of CBP or p300 in HeLa cells was shown to reduce the expression of histone H2B and H4 genes by 40-60%. plos.org In castration-resistant prostate cancer cells, siRNA knockdown of CBP and p300 led to a reduction in the expression of the androgen receptor and C-MYC. nih.gov These results provide a genetic benchmark; a successful and specific inhibitor like this compound should produce similar molecular consequences to the combined knockdown of both proteins.

Table 3: Selected Findings from siRNA Knockdown of CBP/p300

Target(s)Cell LineObserved Phenotype/EffectReference
CBP or p300HeLa CellsReduced H3/H4 acetylation at histone gene promoters. plos.org
p300Vascular Smooth Muscle CellsReduced TET2 protein half-life. nih.gov
CBP and p300 (combined)Prostate Cancer Cells (22Rv1)Significantly reduced cell growth. nih.gov
CBP or p300Human Primary MyoblastsImpaired myoblast fusion and differentiation. researchgate.net

CRISPR/Cas9-based Gene Editing

The CRISPR/Cas9 system offers a powerful and precise method for permanent gene editing. It can be used to create complete knockout cell lines by introducing mutations that disable the CBP or p300 genes.

This technology is particularly valuable for studying synthetic lethality, a phenomenon where the loss of two genes is lethal to a cell, but the loss of either one alone is not. Since CBP and p300 have some redundant functions, many cancer cells can survive the loss of one but not both. Researchers have used CRISPR to generate CBP-knockout cancer cell lines. sklslabs.com These cell lines become critically dependent on the remaining p300 protein for survival. Such a model is an ideal system for testing the efficacy and specificity of a p300-selective inhibitor or a dual CBP/p300 inhibitor like this compound, as these cells show heightened sensitivity to the drug. nih.govsklslabs.com

Furthermore, a catalytically "dead" version of Cas9 (dCas9), which can bind to DNA but not cut it, can be fused to the catalytic domain of p300. nih.gov This dCas9-p300 fusion protein can be targeted by a guide RNA to a specific gene promoter to induce local histone acetylation and activate gene expression, providing a highly controlled system to study the direct transcriptional consequences of p300's enzymatic activity and its inhibition. nih.govnih.gov

Computational and Structural Biology Approaches in Studying CBP/p300 Inhibitors

The discovery and optimization of inhibitors targeting the histone acetyltransferase (HAT) domains of the homologous proteins CREB-binding protein (CBP) and p300 are heavily reliant on a synergistic interplay of computational and structural biology techniques. These methodologies provide crucial insights from the initial identification of hit compounds to the rational design of potent and selective analogues.

Virtual Ligand Screening and Docking Studies

Virtual ligand screening is a cornerstone in the early-stage discovery of novel CBP/p300 inhibitors. This computational technique leverages the known three-dimensional structure of the target protein to screen large libraries of chemical compounds in silico, identifying those with a high probability of binding to the active site.

The crystal structure of the p300 HAT domain, particularly when co-crystallized with a ligand such as the bisubstrate inhibitor Lys-CoA, provides the necessary atomic coordinates for creating a detailed model of the binding pocket. nih.govnih.gov Using this structural information, computational docking programs can simulate the interaction between potential inhibitors and the enzyme. These programs calculate the binding affinity and predict the binding pose of each molecule, ranking them for subsequent experimental validation. nih.gov

A prominent example of this approach led to the identification of C646, a pyrazolone-containing small molecule. nih.govnih.gov Researchers utilized a structure-based in silico screen with the ICM (Internal Coordinate Mechanics) docking approach, which has been successful in identifying ligands for various protein targets. nih.gov This process computationally "docked" numerous compounds into the p300 HAT domain's active site, and based on the predicted binding energies and interactions, promising candidates were selected for biochemical assays. nih.govresearchgate.net While this method has a recognized success rate, it is also understood that screening against a single conformation of the binding pocket may not identify all potential classes of inhibitors. nih.gov Nevertheless, this strategy successfully identified C646 as a competitive inhibitor with a Ki of 400 nM. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis of Analogues

Following the identification of an initial hit compound, Structure-Activity Relationship (SAR) analysis becomes critical for optimizing its potency and selectivity. SAR studies involve the systematic chemical modification of the lead compound and the evaluation of how these changes affect its biological activity. This process helps to identify the key chemical moieties responsible for the inhibitor's interaction with the target protein.

For a series of novel thiophene-based inhibitors of p300/CBP, extensive SAR studies were conducted to improve upon an initial screening hit. nih.gov By modifying different parts of the lead scaffold, researchers were able to delineate the structural requirements for potent inhibition. For instance, analysis of compound 12 and its analogues revealed critical insights. researchgate.net Modifications at various positions of the molecule led to significant variations in inhibitory activity, as measured by their half-maximal inhibitory concentration (IC50) values.

Key findings from these SAR studies include:

The nature of the substituent at the 5-position of the core ring is important for inhibitory activity. nih.gov

Switching the core thiophene (B33073) ring to other heterocycles like thiazole (B1198619) or pyrazine (B50134) resulted in varied and often reduced activity, highlighting the importance of the original scaffold. nih.gov For example, a pyrazine core was found to be significantly less active than its thiophene counterpart. nih.gov

Substitutions on the phenyl rings attached to the core structure were explored, showing that groups at specific positions could either enhance or diminish potency. researchgate.net

The data gathered from these analyses allow for the construction of a detailed SAR map, guiding medicinal chemists in the rational design of more effective inhibitors.

CompoundCore StructureR1 GroupR3 Groupp300 HAT IC50 (µM)
1 ThiophenePhenyl5-methyl-2-thienyl1.5
11 ThiophenePhenyl2-thienyl0.62
12 ThiophenePhenyl3-methyl-4-bromophenyl0.8
36 ThiazolePhenyl2-thienyl2.4
37 ThiazolePhenyl3-methyl-4-bromophenyl8.6
40 PyrazinePhenyl2-thienyl>50

This table presents a selection of analogues and their corresponding inhibitory concentrations to illustrate the structure-activity relationships discussed. Data sourced from scientific literature. nih.gov

Broader Implications and Future Research Trajectories of Cbp/p300 in 12 Research

Understanding the Nuances of CBP vs. p300 Inhibition by CBP/p300-IN-12

While often referred to as a single entity due to their high degree of homology, p300 and CBP exhibit non-redundant and sometimes opposing functions. ahajournals.orgtandfonline.com Dissecting the specific consequences of inhibiting each paralog with tools like this compound is a critical area of ongoing research.

Differential Target Gene Regulation by CBP and p300

Research has shown that while many genes are regulated by both p300 and CBP, a significant number are preferentially regulated by one over the other. nih.govnih.gov For instance, one genome-wide study identified that after stimulation, 89 genes were preferentially bound by CBP, while 1,944 were preferentially bound by p300. nih.govnih.gov This suggests that the cellular response to this compound may be a composite of inhibiting two distinct sets of gene expression programs.

In specific contexts, such as in vascular smooth muscle cells, p300 and CBP have opposing roles. p300 promotes the expression of genes associated with a differentiated, quiescent state, whereas CBP promotes genes linked to dedifferentiation and migration. ahajournals.org Similarly, in F9 embryonal carcinoma cells, p300, but not CBP, is required for retinoic-acid-induced differentiation, while the opposite is true for the regulation of p27Kip1. nih.gov In mouse embryonic stem cells, p300 is responsible for the majority of H3K27ac, particularly at enhancers, and its depletion leads to the dysregulation of distinct gene sets compared to CBP depletion. biorxiv.orgd-nb.info

Table 1: Differential Gene Regulation by p300 and CBP

Featurep300CBPReference
Vascular Smooth Muscle Cells Promotes contractile genes (differentiation)Promotes synthetic genes (dedifferentiation) ahajournals.org
F9 Cell Differentiation Required for retinoic acid-induced differentiationNot required for retinoic acid-induced differentiation nih.gov
Mouse Embryonic Stem Cells Major contributor to H3K27ac at enhancersLesser role in global H3K27ac biorxiv.orgd-nb.info
Transcription Factor Partners Enriched for AP-2 and SP1More prominent for AP-1 and SRF nih.govnih.gov

Distinct Roles in Specific Cellular Pathways

The differential gene regulation by p300 and CBP translates into distinct roles in various cellular pathways. In prostate cancer cells, knockdown of p300, but not CBP, leads to increased apoptosis and decreased cell invasion. aacrjournals.org This suggests that inhibitors like this compound might exert their anti-cancer effects primarily through the inhibition of p300-mediated survival and invasion pathways in this context.

Furthermore, studies have highlighted the differential involvement of p300 and CBP in pathways such as the p53 pathway. biorxiv.orgbiorxiv.org In mouse embryonic stem cells, depletion of p300 leads to the upregulation of p53 target genes, a phenomenon not observed with CBP depletion. biorxiv.orgbiorxiv.org In the context of autophagy, CBP, but not p300, acetylates a key component to promote autophagy induction. biologists.com Conversely, p300-mediated acetylation of other proteins inhibits autophagy initiation. biologists.com These findings underscore the importance of understanding which paralog is the dominant player in a given pathological context to predict the therapeutic outcome of using a dual inhibitor like this compound.

Therapeutic Potential of CBP/p300 HAT Inhibition as a Research Tool

The development of potent and selective CBP/p300 inhibitors like this compound provides powerful tools to probe the therapeutic potential of targeting the HAT activity of these co-activators.

Exploring Combinatorial Research Strategies with Other Epigenetic Modulators or Pathway Inhibitors

A promising avenue of research is the combination of CBP/p300 inhibitors with other therapeutic agents. Given the role of p300/CBP in acetylating a vast number of proteins and integrating multiple signaling pathways, combining their inhibition with other epigenetic modulators or pathway-specific inhibitors could lead to synergistic effects. acs.org

For example, combination therapy with BET bromodomain inhibitors has shown increased cytotoxic activity in leukemic cells. nih.gov The rationale is that these two classes of epigenetic readers and writers often cooperate in regulating gene expression. thno.org Similarly, combining a p300/CBP bromodomain antagonist with a HAT inhibitor has been shown to lead to a stronger dissociation of p300 from chromatin and a greater reduction in target gene expression in prostate cancer cells. nih.gov Research has also shown that combining CBP/p300 inhibitors with FLT3 inhibitors could be a potential therapeutic strategy for treating certain types of acute myeloid leukemia (AML). researchgate.net

Investigating Resistance Mechanisms to CBP/p300 HAT Inhibition

As with any targeted therapy, understanding and overcoming potential resistance mechanisms is crucial. Research into resistance to CBP/p300 inhibitors is still in its early stages, but some potential mechanisms have been proposed. One potential liability is the development of on-target toxicity and altered acetyl-CoA metabolism as an acquired resistance mechanism. researchgate.netrsc.org

The development of resistance to FLT3 inhibitors in AML has been linked to the expression of p300/CBP-associated transcripts, suggesting that targeting p300/CBP could be a strategy to overcome this resistance. researchgate.net Further research using this compound in preclinical models will be essential to identify the genetic and epigenetic alterations that confer resistance and to develop strategies to circumvent it, potentially through combinatorial therapies.

Refining Biomarker Identification for Efficacy Prediction in Preclinical Settings

A key challenge in the clinical development of CBP/p300 inhibitors is the identification of biomarkers that can predict which tumors will respond to treatment. researchgate.net The distinct and sometimes opposing roles of p300 and CBP highlight the need for nuanced biomarker strategies.

Research suggests that cancers with deficiencies in certain SWI/SNF chromatin remodeling complex subunits, such as SMARCA4/SMARCA2, may be particularly sensitive to CBP/p300 dual inhibitors. aacrjournals.org The derepression of the KREMEN2 gene has been identified as a potential biomarker in these cBAF-deficient cancers. aacrjournals.org

In prostate cancer, a suite of biomarkers including acetylated p300, SIRT2, and acetylated H3K18 in circulating tumor cells (CTCs) has been proposed to identify patients with increased p300 acetylation activity who might be candidates for CBP/p300 inhibitors. oncotarget.com Furthermore, preclinical studies with the CBP/p300 bromodomain inhibitor FT-6876 have shown efficacy in androgen receptor-positive breast cancer models, suggesting that AR expression could be a predictive biomarker. researchgate.net Continued preclinical research with this compound across various cancer types is necessary to validate these and identify new predictive biomarkers to guide patient selection in future clinical trials.

Exploration of this compound in Underexplored Disease Contexts

The investigation of this compound has provided insights into the therapeutic potential of targeting the histone acetyltransferase (HAT) activity of CREB-binding protein (CBP) and p300 in specific cancer contexts. Research has primarily focused on its effects in prostate cancer cell lines, revealing differential activity based on androgen receptor (AR) status. medchemexpress.com

This compound demonstrates a potent antiproliferative effect against the androgen receptor-positive human prostate adenocarcinoma cell line, LNCaP-FGC, with a reported half-maximal effective concentration (EC50) of 87 nM. medchemexpress.com In contrast, it shows significantly less activity in the AR-negative prostate cancer cell line, DU-145, which has an EC50 of 1.37 μM. medchemexpress.com This differential activity suggests a potential role for CBP/p300 HAT activity in androgen receptor-driven pathways. The compound also effectively decreases the levels of Histone H3 lysine (B10760008) 27 acetylation (H3K27Ac) in PC-3 prostate cancer cells, with an EC50 of 37 nM. medchemexpress.com While the broader roles of CBP/p300 have been implicated in a variety of diseases, including other cancers and developmental disorders, the specific exploration of the covalent inhibitor this compound remains focused on these cancer cell models. researchgate.netnih.gov

Cell LineTypeAndrogen Receptor StatusThis compound Activity (EC50)
LNCaP-FGC Prostate AdenocarcinomaPositive87 nM
DU-145 Prostate CarcinomaNegative1.37 μM
PC-3 Prostate AdenocarcinomaNegative37 nM (for H3K27Ac reduction)

Advancements in Covalent Inhibitor Design and Epigenetic Drug Discovery

The development of this compound, also identified in scientific literature as compound 2, marks a significant advancement in the field of epigenetic drug discovery, particularly in the design of covalent inhibitors for histone acetyltransferases. researchgate.netnih.govacs.org This endeavor was a departure from previous efforts that were exclusively directed toward non-covalent inhibitors of p300/CBP. researchgate.netacs.org

The design strategy for this compound was informed by the crystal structure of the non-covalent inhibitor A-485 bound to the p300/CBP active site. nih.gov This structural analysis revealed the presence of a cysteine residue, C1450, in close proximity to the active site, presenting an opportunity for a targeted covalent approach. researchgate.netnih.gov Molecular modeling was utilized to design an acrylamide-based inhibitor capable of forming a covalent bond with this specific cysteine. nih.gov this compound was synthesized with an acrylamide (B121943) "warhead" to serve as the electrophilic group that irreversibly binds to the target. nih.gov

Validation studies confirmed the covalent mechanism of action. nih.gov Mass spectrometry analysis demonstrated that this compound selectively forms a covalent adduct with the intended C1450 residue. researchgate.netnih.govacs.org Furthermore, cellular washout experiments provided functional proof of its covalent nature. nih.gov In these studies, cells treated with the reversible inhibitor A-485 regained H3K27Ac levels after the compound was removed, indicating a loss of inhibitory activity. nih.gov Conversely, cells treated with this compound showed sustained inhibition of p300/CBP even after washout, consistent with the formation of a stable, covalent bond. nih.gov This irreversible binding offers a unique tool for studying the long-term biological consequences of p300/CBP inhibition. researchgate.netnih.gov

Contributions to Fundamental Epigenetic Biology and Gene Regulation

This compound serves as a unique chemical probe that contributes significantly to the fundamental understanding of epigenetic biology and the specific roles of p300 and CBP in gene regulation. researchgate.netnih.gov As potent and selective covalent inhibitors, CBP and p300 are transcriptional coactivators that regulate gene expression through their intrinsic histone acetyltransferase (HAT) activity, which is crucial for processes like cell proliferation and differentiation. nih.govnih.gov

The primary mechanism of this compound is the inhibition of the HAT activity of p300, for which it has a half-maximal inhibitory concentration (IC50) of 166 nM. medchemexpress.com This inhibition directly leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27Ac), a key epigenetic mark associated with active gene enhancers and promoters. medchemexpress.comnih.govthno.org The ability of this compound to decrease H3K27Ac levels in cells confirms the critical role of p300/CBP as the primary "writers" of this modification. nih.govthno.org

The covalent and sustained nature of inhibition by this compound allows for a clearer dissection of the functions dependent on p300/CBP's catalytic activity. nih.gov Unlike reversible inhibitors, its prolonged action helps researchers study the downstream effects of HAT inhibition without the confounding variable of compound dissociation. nih.gov This tool helps to differentiate the catalytic functions of p300/CBP from their other roles, such as acting as protein scaffolds. nih.gov The use of such specific inhibitors helps to elucidate how the HAT activity of p300/CBP is essential for maintaining cell-identity-specific gene expression and driving cellular processes. thno.org The compound's discovery provides a valuable asset for ongoing research into the complex mechanisms of gene transcription and the broader biological impact of the p300/CBP acetylome. nih.govnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.